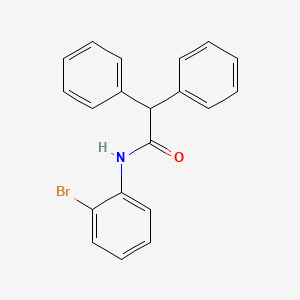

N-(2-Bromophenyl)-2,2-diphenylethanamide

Description

BenchChem offers high-quality N-(2-Bromophenyl)-2,2-diphenylethanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromophenyl)-2,2-diphenylethanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-bromophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSUKSZFFVKPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-(2-Bromophenyl)-2,2-diphenylethanamide

The following technical guide provides an in-depth analysis of N-(2-Bromophenyl)-2,2-diphenylethanamide , a specialized organic scaffold used in medicinal chemistry and synthetic research. This guide is structured to support researchers in the synthesis, characterization, and application of this compound.

Executive Summary

N-(2-Bromophenyl)-2,2-diphenylethanamide (also known as N-(2-bromophenyl)-2,2-diphenylacetamide) is a lipophilic amide combining a bulky diphenylacetyl moiety with a sterically hindered 2-bromoaniline group. It serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, including anticonvulsants, anti-inflammatory agents, and specific kinase inhibitors. Its structure mimics the hydrophobic domains found in benzodiazepine-like receptor ligands, making it a valuable probe in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Properties[1][2][3]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | N-(2-Bromophenyl)-2,2-diphenylethanamide |

| Common Synonyms | N-(2-Bromophenyl)-2,2-diphenylacetamide; 2-Bromo-N-(diphenylacetyl)aniline |

| Molecular Formula | C₂₀H₁₆BrNO |

| Molecular Weight | 366.26 g/mol |

| CAS Registry | Not widely listed; Analogous to 6335-34-8 (isomer) |

| SMILES | O=C(Nc1ccccc1Br)C(c2ccccc2)c3ccccc3 |

Structural Analysis

The molecule features three distinct domains governing its reactivity and binding potential:

-

Diphenylmethane Motif: A bulky, lipophilic "tail" that provides significant hydrophobic interaction potential (π-stacking).

-

Amide Linker: A rigid connector capable of hydrogen bonding (H-bond donor via NH, acceptor via C=O).

-

2-Bromoaryl Head: An electron-rich aromatic ring with an ortho-bromine atom. The ortho positioning introduces steric strain, forcing the phenyl ring out of planarity with the amide group, which is critical for selectivity in protein binding pockets.

Figure 1: Pharmacophoric dissection of the molecule highlighting functional domains.

Synthesis & Production Protocols

Retrosynthetic Analysis

The most efficient route to N-(2-Bromophenyl)-2,2-diphenylethanamide is the Schotten-Baumann acylation or direct nucleophilic acyl substitution.

-

Disconnection: Amide bond (N-CO).

-

Synthons: 2-Bromoaniline (Nucleophile) + Diphenylacetyl chloride (Electrophile).

Experimental Protocol

Reagents:

-

2-Bromoaniline (1.0 eq)[1]

-

Diphenylacetyl chloride (1.1 eq) [Generated in situ from Diphenylacetic acid via SOCl₂ if needed]

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Preparation : In a flame-dried round-bottom flask, dissolve 2-bromoaniline (10 mmol) in anhydrous DCM (20 mL). Add Triethylamine (12 mmol) and cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).

-

Addition : Dissolve Diphenylacetyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.

-

Workup :

-

Quench with water (20 mL).

-

Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove acid byproducts.

-

Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification : Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Synthetic workflow for N-acylation via acid chloride method.

Physicochemical Characterization

Predicted Spectral Data

Researchers should validate the synthesized compound against these standard spectral markers.

| Technique | Diagnostic Signal | Assignment |

| ¹H-NMR (CDCl₃) | δ 5.10–5.20 (s, 1H) | Methine proton (CH Ph₂) |

| δ 7.80–8.20 (bs, 1H) | Amide NH (Deshielded) | |

| δ 7.10–7.60 (m, 14H) | Aromatic protons (Diphenyl + Bromoaryl) | |

| ¹³C-NMR | δ ~170.0 ppm | Carbonyl Carbon (C =O) |

| δ ~58.0–60.0 ppm | Methine Carbon (C HPh₂) | |

| FT-IR | 3250–3350 cm⁻¹ | N-H Stretch (Amide) |

| 1650–1680 cm⁻¹ | C=O Stretch (Amide I band) | |

| Mass Spec | M⁺ / (M+2)⁺ | 1:1 intensity ratio (Characteristic of Br isotope pattern) |

Physical Properties

-

Appearance : White to off-white crystalline solid.

-

Solubility : Soluble in DCM, Chloroform, DMSO, DMF. Insoluble in water.

-

Melting Point : Expected range 155–165°C (Based on N-phenyl analog MP ~180°C; ortho-substitution typically lowers MP due to packing disruption).

Biological & Pharmacological Context[5][6][7][8][9]

Pharmacophore Utility

The N-(2-bromophenyl)-2,2-diphenylethanamide structure is a "privileged scaffold" in drug discovery, often appearing in:

-

Anticonvulsants : The diphenylmethane moiety mimics the lipophilic domains of phenytoin and benzodiazepines.

-

Anti-inflammatory Agents : Similar N-aryl acetamides have shown activity in COX inhibition pathways.

-

Antimicrobial Research : N-aryl-diphenylacetamides have been screened for antifungal activity, where the lipophilicity aids in cell membrane penetration.

Mechanistic Relevance

In biological assays, the 2-bromo substituent plays a dual role:

-

Steric Lock : It restricts rotation around the N-Aryl bond, locking the molecule into a specific conformation favored by certain receptor pockets (e.g., allosteric sites on ion channels).

-

Halogen Bonding : The bromine atom can participate in halogen bonding (X-bond) with carbonyl backbone oxygens in target proteins, enhancing affinity.

Safety & Handling

-

Hazards : As a halo-organic amide, treat as a potential irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage : Store in a cool, dry place. The amide bond is stable, but avoid prolonged exposure to strong acids or bases to prevent hydrolysis.

References

-

BenchChem. Technical Support Center: Acylation Reactions with 2-Bromo-2-phenylacetyl Chloride. Retrieved from

-

PubChem. 2-Bromo-N,N-diphenylacetamide (Analogous Structure Data). National Library of Medicine. Retrieved from

-

Taylor & Francis. Biological activity of N-aryl acetamides in drug delivery systems. Drug and Chemical Toxicology. Retrieved from

-

NIST Chemistry WebBook. Acetamide, N-(4-bromophenyl)- Spectral Data. National Institute of Standards and Technology. Retrieved from [2]

-

MDPI Molecules. Synthesis and alpha-glucosidase inhibition activity of N-arylacetamides. Retrieved from

Sources

A Technical Guide to N-(2-Bromophenyl)-2,2-diphenylethanamide Derivatives: Synthesis, Activity, and Future Outlook

An In-depth Review for Researchers and Drug Development Professionals

Executive Summary

The N-acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] This guide focuses on a specific, yet promising, subclass: N-(2-Bromophenyl)-2,2-diphenylethanamide and its derivatives. While literature on this exact chemical entity is specialized, by examining structurally related analogs, we can construct a comprehensive understanding of its synthetic accessibility, potential biological activities, and structure-activity relationships. This whitepaper synthesizes available data on the synthesis of N-aryl amides, the pharmacological profiles of diphenylacetamide derivatives, and the influence of the 2-bromophenyl moiety to provide a foundational resource for researchers in drug discovery and development. We will explore established synthetic protocols, delve into reported biological activities such as antimicrobial and anticancer effects, and present detailed experimental workflows to guide future research in this area.

Introduction: The Chemical and Therapeutic Significance of the Scaffold

The N-(2-Bromophenyl)-2,2-diphenylethanamide structure combines three key pharmacophoric elements: a 2-bromophenyl group, an amide linker, and a diphenylmethyl moiety. Each of these components has been individually recognized for its role in modulating biological activity.

-

The N-Aryl Amide Core: The N-acetamide scaffold is a privileged structure, meaning it is frequently found in compounds with known biological activities.[1] Its ability to form hydrogen bonds and its conformational flexibility make it an ideal linker for connecting different pharmacophoric groups.

-

The Diphenylmethyl Group: This bulky, lipophilic group is present in numerous active pharmaceutical ingredients and is known to influence receptor binding and pharmacokinetic properties.

-

The 2-Bromophenyl Moiety: The bromine atom, a halogen, can significantly impact a molecule's properties. It can act as a hydrogen bond acceptor, participate in halogen bonding, and alter the electronic nature and metabolic stability of the aromatic ring. Its position at the ortho- position can enforce specific conformations, which can be critical for selective binding to biological targets.

The convergence of these three motifs suggests that N-(2-Bromophenyl)-2,2-diphenylethanamide derivatives are a compelling class of molecules for therapeutic investigation. Research on related structures points towards potential applications in oncology, infectious diseases, and neurology.[2][3]

Synthetic Strategies and Methodologies

The synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide derivatives is generally achieved through standard amide bond formation reactions. The most common and direct approach involves the acylation of 2-bromoaniline with a derivative of diphenylacetic acid.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for N-(2-Bromophenyl)-2,2-diphenylethanamide.

Detailed Experimental Protocol: Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide

This protocol describes a representative method for synthesizing the title compound.

Step 1: Preparation of Diphenylacetyl Chloride

-

To a round-bottom flask charged with diphenylacetic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) in an inert solvent such as dry benzene or toluene.[4]

-

Reflux the reaction mixture for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude diphenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling Reaction

-

Dissolve 2-bromoaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of diphenylacetyl chloride (1.1 eq) in the same dry solvent to the cooled aniline solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Self-Validation: TLC analysis should show the consumption of the starting aniline and the formation of a new, less polar spot corresponding to the product.

Step 3: Workup and Purification

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by silica gel column chromatography to afford the pure N-(2-Bromophenyl)-2,2-diphenylethanamide.[5]

Step 4: Characterization

-

Confirm the structure and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide.

-

Melting Point: To assess purity.

-

Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for N-(2-Bromophenyl)-2,2-diphenylethanamide is not extensively published, the activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential. The N-aryl acetamide scaffold is present in compounds with a wide range of activities, including analgesic, anticonvulsant, antimicrobial, and anticancer effects.[1][2][6]

Antimicrobial and Antifungal Potential

Derivatives of diphenylamine, a related core structure, have been synthesized and shown to possess significant antimicrobial and antifungal properties.[2] For instance, 2-hydrazinyl-N,N-diphenyl acetamide derivatives exhibit potent activity against various bacterial and fungal strains.[2] The lipophilicity conferred by the diphenyl groups and the potential for the N-aryl moiety to interact with microbial targets suggest that N-(2-Bromophenyl)-2,2-diphenylethanamide could be a promising candidate for antimicrobial drug discovery.

Anticancer and Antiproliferative Activity

The N-phenylacetamide scaffold has been incorporated into compounds designed as inhibitors of various cancer-related targets. For example, N-(2-aminophenyl)-benzamides have been developed as histone deacetylase (HDAC) inhibitors, which are an important class of anticancer agents.[7] Furthermore, N-phenylacetamide-2-oxoindole conjugates carrying a 2-bromophenyl group have been synthesized and evaluated as carbonic anhydrase inhibitors with antiproliferative activity.[3]

Table 1: Structure-Activity Relationship Insights from Related N-Aryl Amide Series

| Molecular Modification | Observed Effect on Biological Activity | Rationale / Causality |

| Position of Halogen on N-Aryl Ring | The position and nature of halogen substituents are critical for activity. Ortho- and para-substitutions are often beneficial for antibacterial and anticancer effects.[8] | Halogens can alter the electronic distribution (pKa) of the amide N-H, influence binding through halogen bonds, and block sites of metabolism, thereby increasing bioavailability. |

| Substitution on the Diphenyl Rings | Electron-withdrawing groups on the phenyl rings can modulate activity. | These groups can influence the overall electronic character and conformation of the molecule, affecting its interaction with biological targets. |

| Modifications of the Acetamide Linker | Changes in the linker length or rigidity can significantly impact potency. | The linker orients the two aromatic systems (N-aryl and diphenyl). An optimal orientation is crucial for fitting into a specific receptor or enzyme active site. |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel N-(2-Bromophenyl)-2,2-diphenylethanamide derivatives, standardized in vitro assays are essential.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental first step in evaluating potential anticancer compounds.[8]

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Culture: Plate human cancer cells (e.g., HeLa, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Preparation: Prepare a stock solution of the N-(2-Bromophenyl)-2,2-diphenylethanamide derivative in DMSO. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Perspectives

The N-(2-Bromophenyl)-2,2-diphenylethanamide scaffold represents a largely unexplored area of chemical space with significant therapeutic potential. Based on the analysis of related compounds, future research should be directed towards several key areas:

-

Library Synthesis: A focused library of derivatives should be synthesized to systematically explore the structure-activity relationships. Modifications should include:

-

Varying the substituents on the 2-bromophenyl ring.

-

Introducing different substituents on the diphenylmethyl moiety.

-

Replacing one or both phenyl rings with other aromatic or heteroaromatic systems.

-

-

Broad Biological Screening: The synthesized library should be screened against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation and neurological disorders, such as cyclooxygenases (COX).[9]

-

Mechanism of Action Studies: For any identified "hit" compounds, further studies should be conducted to elucidate their mechanism of action. This could involve target identification assays, molecular modeling, and studies on specific signaling pathways.

Conclusion

While direct research on N-(2-Bromophenyl)-2,2-diphenylethanamide is in its infancy, a comprehensive analysis of related chemical structures provides a robust framework for its future investigation. The scaffold is readily accessible through established synthetic routes, and the pharmacological activities of related N-aryl amides and diphenylacetamide derivatives strongly suggest its potential as a source of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge and detailed protocols necessary to empower researchers to explore this promising class of compounds and unlock their full therapeutic potential.

References

- BenchChem. A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery.

- BenchChem. A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives.

- BenchChem. A Comparative Analysis of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Novel Analgesic Candidate.

- The Royal Society of Chemistry. Supplementary Information.

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 58–62. Available from: [Link]

-

Abdel-rahman, H. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Scientific Reports, 12(1), 2549. Available from: [Link]

-

MDPI. N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Available from: [Link]

- BenchChem. A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives.

-

Nogueira, T. C. M., et al. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3231. Available from: [Link]

-

Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Available from: [Link]

-

Pharmaffiliates. N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylnitrous amide. Available from: [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]

-

National Center for Biotechnology Information. 2,2-Diphenylacetamide. PubChem Compound Database. Available from: [Link]

-

Arkivoc. Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Available from: [Link]

-

Moradei, O., et al. (2006). Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 4048–4052. Available from: [Link]

-

National Center for Biotechnology Information. 2-Bromo-n,2-diphenylacetamide. PubChem Compound Database. Available from: [Link]

-

MDPI. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Available from: [Link]

-

ResearchGate. (PDF) N-(2-Bromophenyl)thiourea. Available from: [Link]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substituted N-(2-aminophenyl)-benzamides, (E)-N-(2-aminophenyl)-acrylamides and their analogues: novel classes of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. archivepp.com [archivepp.com]

The Architecture of Anticonvulsant Activity: A Technical Guide to Pharmacophore Modeling of N-(2-Bromophenyl)-2,2-diphenylethanamide Analogues

Abstract

The development of novel anticonvulsant agents remains a critical challenge in medicinal chemistry, driven by the need for therapies with improved efficacy and reduced side effects. The N-aryl-2,2-diphenylethanamide scaffold represents a promising chemotype, with analogues demonstrating significant activity in preclinical models. This in-depth technical guide delineates the principles and practical application of pharmacophore modeling as a cornerstone of the rational design of new anticonvulsants, using N-(2-Bromophenyl)-2,2-diphenylethanamide analogues as a central case study. We will explore both ligand-based and structure-based methodologies, providing field-proven insights into the causality behind experimental design, model validation, and the integration of computational data to accelerate the discovery pipeline. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the targeted design of next-generation central nervous system (CNS) therapeutics.

Introduction: Deciphering the Anticonvulsant Pharmacophore

Epilepsy is a complex neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to treatment, and many experience dose-limiting side effects.[1][2] This therapeutic gap necessitates the continued search for novel chemical entities with superior pharmacological profiles.

Computational methods, particularly pharmacophore modeling, have become indispensable in this search.[3][4] A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target and trigger (or block) its response.[5][6] For anticonvulsant agents, which act on a variety of targets and through diverse mechanisms, identifying a common pharmacophore can be challenging.[3][5] However, foundational work by Dimmock and later Pandeya established a widely recognized model for anticonvulsant activity, which typically includes:

-

An aryl hydrophobic binding site.[2]

-

A second hydrophobic site.[7]

-

A hydrogen bonding domain (HBD).[2]

The N-(2-Bromophenyl)-2,2-diphenylethanamide scaffold inherently contains several of these key features, making its analogues a compelling subject for pharmacophore-based drug design. The two phenyl rings can serve as the hydrophobic domains, while the amide moiety provides a potent hydrogen bonding domain. This guide will walk through the process of building and validating a predictive pharmacophore model for this class of compounds.

The Duality of Approach: Ligand-Based vs. Structure-Based Modeling

Pharmacophore models can be generated through two primary, complementary pathways, the choice of which depends on the available knowledge of the system.[6]

-

Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available.[6] The model is built by superimposing the active compounds and extracting the common chemical features responsible for their activity.[6][7]

-

Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, a pharmacophore can be derived directly from the key interaction points within the ligand-binding site.[8][9] This method provides a more direct map of the features required for molecular recognition.

For the N-aryl-2,2-diphenylethanamide class, many compounds are known to exert their anticonvulsant effect by modulating voltage-gated sodium channels (NaV).[10][11] With high-resolution structures of human NaV channels now available, we can leverage both LBPM and SBPM approaches for a comprehensive analysis.

Ligand-Based Pharmacophore Modeling: A Step-by-Step Protocol

The foundation of a robust ligand-based model is a high-quality dataset of molecules with well-defined biological activity. The goal is to create a model that accurately distinguishes active from inactive compounds.[8]

Step 1: Assembling and Preparing the Ligand Dataset

The predictive power of a pharmacophore model is fundamentally dependent on the quality and diversity of the training set used for its development.[12]

-

Rationale: The training set must include structurally diverse compounds that share a common mechanism of action. Including only highly similar analogues can lead to an overly specific and non-predictive model. It is also crucial to define clear activity thresholds to classify compounds as highly active, moderately active, and inactive.

-

Protocol:

-

Data Curation: Compile a dataset of N-aryl-2,2-diphenylethanamide analogues from literature sources with reported anticonvulsant activity (e.g., from Maximal Electroshock Seizure (MES) or 6-Hz screens) and associated IC50 or ED50 values.[10][13]

-

Activity Classification: Partition the dataset. For example, compounds with ED50 < 50 mg/kg could be classified as "highly active" (Training Set - Actives), while those with ED50 > 200 mg/kg are "inactive". A separate "test set" containing both active and inactive compounds not used in model generation should be reserved for external validation.[14]

-

Ligand Preparation: Using a molecular modeling suite like Discovery Studio or MOE, perform energy minimization on all structures to obtain low-energy, stable 3D conformations.[3][13][14] Ensure correct protonation states at physiological pH.

-

Step 2: Conformational Analysis and Feature Generation

Flexible molecules like diphenylacetamides can adopt numerous conformations. Identifying the "bioactive" conformation is a critical step.[15]

-

Rationale: Since the bioactive conformation is often unknown, a thorough search of the conformational space is necessary for each molecule in the training set. This ensures that the subsequent alignment step considers the relevant spatial arrangement of pharmacophoric features.

-

Protocol:

-

Conformational Search: Generate a diverse set of conformers for each active ligand using methods like systematic or stochastic search algorithms available in software packages.[14][16]

-

Feature Mapping: The software then identifies potential pharmacophoric features for each conformer. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), Positive Ionizable (PI), and Negative Ionizable (NI) features.[3]

-

Step 3: Hypothesis Generation and Scoring

The core of LBPM involves aligning the active molecules and identifying the common features that form the pharmacophore hypothesis.

-

Rationale: Algorithms like HipHop or HypoGen generate multiple possible pharmacophore models (hypotheses) by aligning the features from the conformer sets of the active molecules.[6] These hypotheses are then scored based on how well they map the active compounds while excluding the inactive ones.

-

Protocol:

-

Common Feature Identification: Using a tool like the "Common Feature Pharmacophore Generation" protocol in Discovery Studio, input the prepared active ligands.[12] The software will generate a series of top-scoring hypotheses.

-

Hypothesis Scoring: Each hypothesis is ranked based on statistical relevance. The best model is typically one that has a high correlation between the geometric fit of the training set molecules and their actual biological activity.

-

The logical workflow for generating a ligand-based pharmacophore model is illustrated below.

Caption: Ligand-Based Pharmacophore Modeling (LBPM) Workflow.

Structure-Based Pharmacophore Modeling: A Step-by-Step Protocol

Leveraging the 3D structure of the biological target provides a powerful, complementary approach to understanding ligand binding requirements. The primary target for many diphenylacetamide-related anticonvulsants is the voltage-gated sodium channel, specifically the pore domain.[11][17] We will use the human NaV1.2 channel structure (PDB: 6J8E) as our template.

Step 1: Receptor-Ligand Complex Preparation

Preparing the protein structure is a crucial first step to ensure it is suitable for modeling.

-

Rationale: PDB files often contain non-essential water molecules, co-factors, or multiple protein chains that need to be removed. The protein must be correctly protonated to accurately model hydrogen bonding. Although no diphenylacetamide is co-crystallized, we can use the binding site identified for related drugs like carbamazepine to guide our model.[1][18]

-

Protocol:

-

Obtain Structure: Download the crystal structure of hNaV1.2 (PDB: 6J8E) from the Protein Data Bank.[19]

-

Clean and Prepare: Using a molecular modeling suite, remove all water molecules and any co-crystallized ligands or ions not relevant to the binding site.

-

Protonation: Add hydrogen atoms and assign appropriate protonation states to residues, particularly histidines, aspartates, and glutamates in the binding pocket.

-

Define Binding Site: Identify the binding pocket based on published data for other NaV channel blockers, typically involving residues in the S6 helices of domains I, III, and IV.[8][20]

-

Step 2: Feature Identification from the Active Site

The software identifies potential interaction points within the defined binding pocket.

-

Rationale: By analyzing the chemical properties of the amino acid residues lining the binding cavity, the software can generate a hypothesis of features that a ligand could interact with. This creates a template of the ideal ligand.

-

Protocol:

-

Interaction Generation: Use a tool like the "Interaction Generation" protocol in Discovery Studio. Define a sphere around the binding site.[9]

-

Feature Mapping: The software will automatically place features (HBA, HBD, HY, etc.) based on the receptor's residues. For example, the hydroxyl group of a tyrosine can be mapped as both an HBD and HBA, while the phenyl ring of a phenylalanine is mapped as a hydrophobic/aromatic feature.[9]

-

Step 3: Hypothesis Refinement and Clustering

The initial set of features is often complex and needs to be simplified into a chemically sensible pharmacophore model.

-

Rationale: The raw output may contain hundreds of potential interaction points. These must be clustered and filtered to select a concise set of key features that represent the most critical interactions for high-affinity binding.

-

Protocol:

-

Clustering: Group similar features that are close in space. For example, several hydrophobic residues may form a single, larger hydrophobic feature in the final model.

-

Selection: Select a final set of 4-6 features that represent a plausible binding hypothesis for a diphenylacetamide-type molecule. This step often involves manual inspection and chemical intuition.

-

The workflow for structure-based pharmacophore modeling is outlined below.

Caption: Structure-Based Pharmacophore Modeling (SBPM) Workflow.

Results and Discussion: A Unified Pharmacophore for Diphenylacetamide Analogues

By integrating the insights from both ligand- and structure-based approaches, we can propose a unified pharmacophore model for this class of anticonvulsants.

Key Pharmacophoric Features

A representative pharmacophore model for anticonvulsant diphenylacetamides consists of five essential features: two hydrophobic aromatic rings, one hydrophobic aliphatic feature, one hydrogen bond acceptor, and one hydrogen bond donor.

| Feature Type | Description | Rationale |

| Aromatic Ring 1 (AR1) | Phenyl ring from the diphenylmethyl moiety. | Forms critical hydrophobic interactions within the NaV channel pore, often with phenylalanine residues.[8][20] |

| Aromatic Ring 2 (AR2) | Second phenyl ring from the diphenylmethyl moiety. | Contributes to the overall hydrophobic volume and provides steric constraints for proper binding orientation.[2] |

| Hydrophobic (HY) | The bromo-substituted phenyl ring. | Occupies a distinct hydrophobic pocket, where substitutions can modulate activity and selectivity.[2] |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the amide group. | Forms a crucial hydrogen bond with residues in the channel pore, anchoring the ligand.[21] |

| Hydrogen Bond Donor (HBD) | The N-H of the amide group. | Acts as a hydrogen bond donor, completing the key interaction motif of the amide linker.[21] |

| Table 1: Essential Pharmacophoric Features for Diphenylacetamide Analogues. |

The spatial relationship between these features is critical. Based on published models, the following inter-feature distances provide a template for an active conformation.[21]

Sources

- 1. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wikiali.wordpress.com [wikiali.wordpress.com]

- 3. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ki Summary [bindingdb.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diphenylethanamide Derivatives in Organic Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Diphenylethanamide Scaffold - A Privileged Motif in Modern Chemistry

The diphenylethanamide core, characterized by a central acetamide moiety flanked by two phenyl rings, represents a "privileged structure" in medicinal chemistry and organic synthesis.[1] Its prevalence in a wide array of biologically active molecules stems from a unique combination of structural rigidity and conformational flexibility, allowing for precise interactions with various biological targets. This guide provides a comprehensive overview of the synthesis, applications, and mechanistic underpinnings of diphenylethanamide derivatives, offering insights for both seasoned researchers and newcomers to the field.

The significance of this scaffold is underscored by its presence in compounds exhibiting a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, analgesic, and kinase inhibitory effects.[1][2][3] The synthetic accessibility and the ease of functionalization of the diphenylethanamide core make it an attractive starting point for the development of novel therapeutic agents and functional materials.

Part 1: Core Synthetic Strategies for Diphenylethanamide Derivatives

The construction of the diphenylethanamide framework can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approach: Acylation of Diphenylamine

A foundational and widely employed method for the synthesis of diphenylethanamide derivatives is the acylation of diphenylamine or its substituted analogs.[2][4] This approach typically involves the reaction of a diphenylamine with an acyl halide, most commonly chloroacetyl chloride, in an appropriate solvent.

Causality Behind Experimental Choices:

-

Reagents: Diphenylamine serves as the nucleophile, while chloroacetyl chloride is a highly reactive electrophile, ensuring an efficient acylation reaction. The chlorine atom in the resulting 2-chloro-N,N-diphenylacetamide is a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce further diversity.[2][4]

-

Solvent: Aprotic solvents like toluene are often preferred to avoid unwanted side reactions with the acyl chloride.[2][4]

-

Conditions: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4]

Experimental Protocol: Synthesis of 2-chloro-N,N-diphenylacetamide [2][4]

-

Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask equipped with a reflux condenser.

-

Slowly add chloroacetyl chloride (0.04 M) to the stirring solution.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, pour the mixture into crushed ice to precipitate the product.

-

Keep the mixture overnight to ensure complete precipitation.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.

This versatile intermediate, 2-chloro-N,N-diphenylacetamide, serves as a key building block for a wide range of derivatives through substitution of the chloro group with various nucleophiles such as amines, hydrazines, and thiols.[3][4][5]

Multicomponent Reactions: A Modern Approach to Complexity

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules, including diphenylethanamide-related structures. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have found utility in this area.[6][7][8][9][10]

1.2.1 The Ugi Four-Component Reaction (U-4CC)

The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate α-aminoacyl amide derivatives.[8][11][12] This reaction is particularly valuable for creating peptide-like structures and diverse compound libraries for drug discovery.[8][13]

Mechanism of the Ugi Reaction

The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[8]

Caption: Simplified mechanism of the Ugi four-component reaction.

1.2.2 The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding α-acyloxy amides.[6][7][9][10] This reaction is known for its operational simplicity and broad substrate scope.[6][7]

Mechanism of the Passerini Reaction

The mechanism is believed to involve a trimolecular, concerted pathway, particularly in aprotic solvents at high concentrations.[7][9]

Caption: Concerted mechanism of the Passerini three-component reaction.

Part 2: Applications in Drug Discovery and Materials Science

The structural features of diphenylethanamide derivatives have led to their exploration in various scientific domains, most notably in the development of new pharmaceuticals.

Medicinal Chemistry Applications

2.1.1 Anticonvulsant Activity

A significant area of research has focused on the anticonvulsant properties of diphenylethanamide derivatives.[3][5] Several studies have reported the synthesis and evaluation of novel analogs with potent activity in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][5][14] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems in the central nervous system.[15][16]

Table 1: Anticonvulsant Activity of Selected Diphenylethanamide Derivatives

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| 2-(2,5-Dioxopyrrolidin-1-yl)-N,2-diphenylacetamide | MES (mice) | 49.6 | [17] |

| 1-Diethylamino-3-phenylprop-2-en-1-one | MES (mice) | 52.0 | [14] |

| 1-Diethylamino-3-phenylprop-2-en-1-one | scPTZ (mice) | 69.4 | [14] |

| N-(2-chlorobenzyl)-2,2-diphenylacetamide analog | MES (mice) | Varies | [1] |

2.1.2 Kinase Inhibitors

The diphenylethanamide scaffold has also been identified as a promising template for the design of kinase inhibitors.[18][19] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer.[20][21] Derivatives of diphenylethanamide have been shown to inhibit various kinases, including Akt and focal adhesion kinase (FAK), demonstrating their potential as anticancer agents.[18][21]

2.1.3 Antimicrobial and Other Biological Activities

Researchers have synthesized and screened diphenylethanamide derivatives for a range of other biological activities. These include antimicrobial, anti-inflammatory, and analgesic properties.[4][22][23] The broad biological profile of this compound class highlights its potential for addressing diverse therapeutic needs.

Applications in Materials Science

While less explored than their medicinal applications, diphenylethanamide derivatives have potential in materials science. The rigid diphenyl groups can impart desirable thermal and mechanical properties to polymers. For instance, multicomponent reactions like the Passerini reaction have been investigated for the synthesis of poly(ester-amide)s from renewable resources.[6]

Part 3: Mechanistic Insights and Structure-Activity Relationships

A deep understanding of reaction mechanisms and structure-activity relationships (SAR) is crucial for the rational design of new diphenylethanamide derivatives with enhanced properties.

Mechanistic Considerations in Synthesis

As illustrated in Part 1, the synthetic routes to diphenylethanamide derivatives involve well-established organic reactions. The successful execution of these syntheses relies on a solid grasp of the underlying mechanisms. For example, in the classical acylation method, understanding the nucleophilicity of the diphenylamine and the electrophilicity of the acyl chloride is key to optimizing reaction conditions. In multicomponent reactions, the sequence of bond-forming events and the nature of the key intermediates dictate the outcome and efficiency of the synthesis.[8]

Structure-Activity Relationship (SAR) Studies

SAR studies aim to correlate specific structural features of a molecule with its biological activity. For diphenylethanamide derivatives, SAR studies have provided valuable insights for designing more potent and selective compounds.[1]

Key SAR Findings for Anticonvulsant Activity: [1][15]

-

Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings can significantly influence anticonvulsant activity. Electron-withdrawing groups have been shown to be beneficial in some cases.

-

The Amide Linker: The amide bond is a critical pharmacophoric feature. Modifications to this linker can impact the compound's ability to interact with its biological target.

-

Terminal Groups: The nature of the group at the terminus of the ethanamide chain plays a crucial role in determining the spectrum of anticonvulsant activity.

Caption: Key structural features influencing anticonvulsant activity.

Conclusion and Future Outlook

Diphenylethanamide derivatives continue to be a fertile ground for research in organic synthesis and drug discovery. The versatility of their synthesis, coupled with their diverse biological activities, ensures their continued relevance. Future research in this area will likely focus on:

-

The development of novel, more efficient, and sustainable synthetic methodologies.

-

The exploration of new applications in areas such as materials science and catalysis.

-

The use of computational methods to guide the rational design of new derivatives with improved therapeutic profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full potential of the diphenylethanamide scaffold in addressing pressing scientific challenges.

References

-

Mishra, A. K., et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmaceutical and Bioallied Sciences, 7(1), 53. [Link]

-

Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. (n.d.). MDPI. [Link]

-

Passerini reaction. (2023, November 28). In Wikipedia. [Link]

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. [Link]

-

Nikalje, A. P. G., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 48-57. [Link]

-

Ugi reaction. (2023, December 16). In Wikipedia. [Link]

-

Passerini Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

The Passerini Reaction. (n.d.). Organic Reactions. [Link]

-

The evolution of novel diphenylmethylamine derivatives as Akt inhibitors. (n.d.). ResearchGate. [Link]

-

Ugi Multicomponent Reaction. (2017). Organic Syntheses, 94, 183-196. [Link]

-

Ugi Reaction. (n.d.). Scribd. [Link]

-

Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Passerini reaction. (2017, June 21). Slideshare. [Link]

-

The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. (2020). PMC. [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (2022). PMC. [Link]

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). PubMed. [Link]

-

A Convenient Procedure for Diphenylacetamide Derivatives Preparation. (1982). Synthetic Communications, 12(3), 201-208. [Link]

-

Nikalje, A. P. G., et al. (2011). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. ResearchGate. [Link]

-

Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors. (2022). RSC Publishing. [Link]

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021). MDPI. [Link]

-

Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. (2023). PMC. [Link]

-

Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). MDPI. [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2015). PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. interregvlaned.eu [interregvlaned.eu]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. Passerini Reaction [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Ugi Reaction [organic-chemistry.org]

- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pcbiochemres.com [pcbiochemres.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. chemicalkinomics.com [chemicalkinomics.com]

- 20. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimal reaction conditions for preparing N-(2-Bromophenyl)-2,2-diphenylethanamide

Application Note: Optimized Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide

Executive Summary & Scientific Context

This Application Note details the optimal reaction conditions for synthesizing N-(2-Bromophenyl)-2,2-diphenylethanamide . This molecule is a critical intermediate, most notably serving as a precursor for the palladium-catalyzed intramolecular

The Chemical Challenge: The synthesis presents a "double-deactivation" challenge:

-

Nucleophile Deactivation: The ortho-bromo substituent on the aniline introduces both steric clash and an electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the amine nitrogen.

-

Electrophile Steric Hindrance: The

-position of the acid component (2,2-diphenylethanoic acid) bears two bulky phenyl rings, impeding the trajectory of nucleophilic attack.

Standard coupling reagents (EDC/HOBt) often result in sluggish kinetics and incomplete conversion for this specific substrate pair. Consequently, this protocol utilizes the Acid Chloride Method , which provides the necessary electrophilic activation to overcome these barriers.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the disconnection strategy and the forward reaction workflow.

Figure 1: Synthetic workflow utilizing acid chloride activation to overcome steric and electronic deactivation.

Optimized Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equivalents (eq.) | Notes |

| 2,2-Diphenylacetic acid | Substrate A | 1.0 | Dried in vacuo prior to use. |

| Thionyl Chloride (SOCl₂) | Activator | 1.5 - 2.0 | Excess ensures full conversion; removed via distillation. |

| DMF | Catalyst | 0.05 (2-3 drops) | Critical for forming the Vilsmeier-Haack intermediate to accelerate chlorination. |

| 2-Bromoaniline | Substrate B | 1.1 | Slight excess drives the acid chloride to completion. |

| Triethylamine (Et₃N) | Base | 1.5 - 2.0 | Scavenges HCl; must be dry. |

| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous; maintains solubility of the bulky product. |

Step-by-Step Methodology

Step A: In Situ Generation of 2,2-Diphenylacetyl Chloride Note: While commercially available, the acid chloride hydrolyzes rapidly. Fresh preparation is recommended for reproducibility.

-

Setup: Equip a dry 100 mL round-bottom flask (RBF) with a stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved gases.

-

Addition: Charge the flask with 2,2-diphenylacetic acid (1.0 eq) and anhydrous DCM (minimal volume to slurry).

-

Activation: Add Thionyl Chloride (1.5 eq) dropwise. Add catalytic DMF (2 drops).[1]

-

Reaction: Heat the mixture to reflux (approx. 40°C) for 2 hours. The solution should become clear and cease gas evolution.

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess SOCl₂. Re-dissolve the resulting oil/solid in fresh anhydrous DCM (10 mL per gram of starting acid). Do not expose to air for prolonged periods.

Step B: Amide Coupling

-

Preparation: In a separate dry RBF, dissolve 2-bromoaniline (1.1 eq) and Triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0°C using an ice bath.

-

Addition: Transfer the solution of fresh 2,2-diphenylacetyl chloride (from Step A) into a pressure-equalizing addition funnel. Add it dropwise to the aniline solution over 30 minutes.

-

Rationale: Slow addition at 0°C prevents exotherms that could lead to double-acylation or decomposition, although sterics make double-acylation unlikely here.

-

-

Propagation: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The acid chloride (if quenched with MeOH on TLC) runs differently than the amide.

-

-

Workup:

-

Purification:

-

The crude product often precipitates as a white/off-white solid upon concentration.

-

Recrystallization (Preferred): Ethanol or a mixture of EtOAc/Hexanes is typically effective.

-

Flash Chromatography: If necessary, elute with Hexane/EtOAc (gradient 0%

20%).

-

Troubleshooting & Decision Logic

Use the following logic tree to diagnose yield or purity issues.

Figure 2: Diagnostic logic for optimizing reaction outcomes.

Critical Analytical Parameters

To validate the synthesis, ensure the product meets these characteristics:

-

Physical State: White to off-white crystalline solid.

-

1H NMR (CDCl₃, 400 MHz):

-

Look for the diagnostic singlet of the methine proton (

-Ph₂) around -

The amide NH proton typically appears as a broad singlet downfield (

8.0–9.5 ppm), often exchangeable with D₂O. -

Aromatic region: Integration should correspond to 14 protons (10 from diphenyl, 4 from bromoaniline).

-

-

Melting Point: Expect a sharp range (approx. 155–160°C, dependent on polymorph/purity).

References

-

Hartwig, J. F., et al. (2001).[5] "Palladium-Catalyzed Inter- and Intramolecular

-Arylation of Amides." The Journal of Organic Chemistry. (Foundational work establishing this class of amides as oxindole precursors). -

Buchwald, S. L., et al. (2012).[5] "Highly Regioselective Palladium-Catalyzed Cyclization of

-Chloroacetanilides." Organic Letters. (Provides analogous conditions for hindered amide formation). -

BenchChem Technical Support. (2025). "Acylation Reactions with Phenylacetyl Chlorides: Protocols and Troubleshooting." (General handling of alpha-phenyl acid chlorides).

-

Organic Syntheses. "Phenylacetamide Preparation." Org.[5] Synth. Coll. Vol. 4, p.760. (Classic reference for phenylacetic acid activation).

Sources

Application Note: Crystallization & Purification of N-(2-Bromophenyl)-2,2-diphenylethanamide

Abstract & Scope

This technical guide details the purification protocols for N-(2-Bromophenyl)-2,2-diphenylethanamide (CAS: 39982-78-0), a lipophilic amide scaffold frequently utilized in medicinal chemistry for quorum sensing inhibition and ion channel modulation.

Achieving pharmaceutical-grade purity (>99%) for this compound is challenging due to its high lipophilicity (LogP ~4.5) and the tendency of its diphenyl moiety to induce "oiling out" rather than distinct crystal formation. This guide moves beyond standard textbook procedures, integrating chemically active washing with controlled supersaturation crystallization to ensure robust reproducibility.

Physicochemical Profile & Solubility Analysis

Understanding the molecule is the prerequisite for purification. The target compound features two distinct structural domains:

-

The Hydrophobic Tail: A bulky 2,2-diphenylethyl group.

-

The Aromatic Head: A 2-bromophenyl ring.[1]

Implication: The molecule behaves as a "grease ball" with a polar amide linker. It is highly soluble in halogenated solvents and aromatics but poorly soluble in water and aliphatic hydrocarbons.

Table 1: Solubility Profile & Solvent Selection Strategy

| Solvent Class | Representative Solvents | Solubility Behavior (Target) | Application in Protocol |

| Good Solvents | Ethyl Acetate (EtOAc), DCM, Toluene | High solubility at RT/Elevated Temp. | Dissolution medium.[2][3] |

| Anti-Solvents | Heptane, Hexane, Cyclohexane | Insoluble/Sparingly soluble. | Inducing nucleation.[2] |

| Intermediate | Ethanol, Isopropanol (IPA) | Moderate solubility (Temp dependent). | Single-solvent recrystallization. |

| Problematic | Water, Diethyl Ether | Insoluble or forms oils. | Avoid as primary solvents. |

Pre-Crystallization Chemical Workup (The "Self-Validating" Step)

Expert Insight: Crystallization is a purification technique, not a magic wand. If the crude reaction mixture contains >5% unreacted starting materials (2-bromoaniline or 2,2-diphenylacetic acid), co-crystallization is highly probable.

Before attempting crystallization, you must chemically strip ionic impurities.

Protocol A: Chemical Washing (Mandatory Pre-cursor)

Objective: Remove unreacted amine (base) and acid precursors.

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of crude) .

-

Acid Wash (Removes 2-Bromoaniline):

-

Base Wash (Removes 2,2-Diphenylacetic acid):

-

Drying: Dry the organic phase over Anhydrous

, filter, and concentrate in vacuo to a solid residue.

Crystallization Protocols

Method 1: The "Standard" EtOAc/Heptane Recrystallization

Best for: Routine purification of batches >500 mg.

Mechanism: This method utilizes a binary solvent system where EtOAc acts as the solvent and Heptane acts as the anti-solvent. The gradual addition of Heptane lowers the solubility limit in a controlled manner, promoting crystal growth over precipitation.

Step-by-Step Protocol:

-

Dissolution: Transfer the chemically washed solid to a Erlenmeyer flask. Add Ethyl Acetate dropwise while heating on a hot plate (set to 70°C) until the solid just dissolves.

-

Note: Do not boil excessively. Use the minimum volume required.

-

-

Anti-Solvent Addition: While maintaining the boil, slowly add Heptane (or Hexane) dropwise.

-

Endpoint: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.

-

-

Clarification: Add 2-3 drops of pure EtOAc to clear the turbidity. The solution is now saturated.

-

Controlled Cooling (Critical):

-

Remove from heat and place the flask on a cork ring (insulator).

-

Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Do not stir.

-

Why? Rapid cooling or stirring induces nucleation of impurities (occlusion).

-

-

Final Crystallization: Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Filtration: Filter the white needles/plates using a Buchner funnel. Wash the cake with cold Heptane.

Method 2: High-Purity Ethanol Recrystallization

Best for: Final polishing of material intended for biological assays (removes trace aromatics).

-

Suspend the solid in Ethanol (95% or absolute) .

-

Heat to reflux until dissolved.

-

If "oiling out" occurs (droplets of oil form instead of crystals), add dropwise water until slightly turbid, then reheat to clear.

-

Allow to cool very slowly. This compound often forms long, needle-like crystals in alcoholic solvents.

Troubleshooting & Optimization

Issue: "Oiling Out"

-

Symptom:[2][3][4][5] The product separates as a yellow/brown oil at the bottom of the flask upon cooling.

-

Cause: The solution temperature is above the cloud point but the product's melting point is depressed by impurities/solvent.[2]

-

Fix:

Issue: Colored Impurities

-

Fix: During the hot dissolution step (Step 1 of Method 1), add Activated Charcoal (5% w/w) . Stir for 5 minutes at reflux, then filter hot through a Celite pad before adding the anti-solvent.

Process Visualization

Workflow Diagram: Purification Logic

Caption: Logical workflow for the purification of N-(2-Bromophenyl)-2,2-diphenylethanamide, emphasizing the critical chemical washing steps prior to crystallization.

Decision Tree: Dealing with Oiling Out

Caption: Troubleshooting decision tree for mitigating "oiling out" phenomena during the cooling phase.

References

-

Vertex AI Search. (2025). Synthesis and properties of N-phenylacetamide derivatives. Retrieved from 1

-

Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of N-(2-Bromophenyl)-2-(4-formylphenoxy)acetamide. Retrieved from 6

-

BenchChem. (2025).[2] Crystallization Protocol for N-(2-chlorobenzyl)-2,2-diphenylacetamide. Retrieved from 2[2]

-

PubChem. (2025).[7][8] Compound Summary: 2-Bromo-N,2-diphenylacetamide. Retrieved from 7

-

Fun, H. K., et al. (2012). Crystal structure of N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide. PMC NIH. Retrieved from 9

Sources

- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. 2-Bromo-n,2-diphenylacetamide | C14H12BrNO | CID 285583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-n,n-diphenylacetamide | C14H12BrNO | CID 232041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guide to the Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide

Introduction

N-(2-Bromophenyl)-2,2-diphenylethanamide is a valuable compound in medicinal chemistry and materials science research. Its synthesis involves the formation of a robust amide bond, a fundamental transformation in organic chemistry. This document provides a comprehensive guide for the reliable synthesis of this target molecule, detailing the necessary reagents, a validated protocol, and the underlying chemical principles. The primary synthetic strategy discussed herein involves the acylation of 2-bromoaniline with 2,2-diphenylacetyl chloride. This method is selected for its high efficiency and straightforward execution.

Reagents and Materials

Successful synthesis requires high-purity reagents. The following table outlines the essential materials, their properties, and recommended suppliers.

| Reagent | Structure | Formula | MW ( g/mol ) | Role | Supplier | Cat. No. |

| 2-Bromoaniline | C₆H₆BrN | 172.02 | Starting Material (Amine) | Sigma-Aldrich | B64201 | |

| 2,2-Diphenylacetic acid | C₁₄H₁₂O₂ | 212.24 | Precursor | Sigma-Aldrich | D204809 | |

| Thionyl chloride | SOCl₂ | 118.97 | Activating Agent | Sigma-Aldrich | 320536 | |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | Sigma-Aldrich | T0886 | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Sigma-Aldrich | 270997 | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Sigma-Aldrich | 208086 |

Synthetic Workflow Overview

The synthesis is a two-step process. First, 2,2-diphenylacetic acid is converted to its more reactive acid chloride derivative, 2,2-diphenylacetyl chloride, using thionyl chloride. Second, the isolated acid chloride is reacted with 2-bromoaniline in the presence of a base to form the final amide product. This sequential approach prevents unwanted side reactions and typically leads to higher yields.

Caption: Overall workflow for the synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide.

Experimental Protocol

Safety Precaution: This procedure involves corrosive and volatile reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part 1: Synthesis of 2,2-Diphenylacetyl Chloride

This initial step activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine in the subsequent step. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-diphenylacetic acid (5.0 g, 23.56 mmol).

-

In the fume hood, carefully add thionyl chloride (15 mL, 205.8 mmol). A significant excess is used to drive the reaction to completion.

-

Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2 hours. The solid will gradually dissolve.

-

After 2 hours, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive. Ensure the vacuum pump is protected with a suitable trap.

-

The resulting crude 2,2-diphenylacetyl chloride, a yellow oil or low-melting solid, is used directly in the next step without further purification.

Part 2: Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide

This is the core amide bond-forming reaction. 2-Bromoaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is added as a base to scavenge the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine starting material.

Protocol:

-

In a separate 250 mL round-bottom flask, dissolve 2-bromoaniline (4.05 g, 23.56 mmol) and triethylamine (4.9 mL, 35.34 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the flask in an ice bath to 0°C with continuous stirring.

-

Dissolve the crude 2,2-diphenylacetyl chloride from Part 1 in 20 mL of anhydrous DCM.

-

Add the acid chloride solution dropwise to the cooled amine solution over a period of 20-30 minutes using an addition funnel. Maintain the temperature at 0°C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the 2-bromoaniline spot is consumed.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (to remove excess triethylamine and its salt).

-

50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

-

50 mL of brine (saturated NaCl solution) (to remove residual water).

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield N-(2-Bromophenyl)-2,2-diphenylethanamide as a pure solid.

References

- Thionyl Chloride in Amide Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for the conversion of carboxylic acids to acid chlorides).

-

Amide Synthesis Overview: National Center for Biotechnology Information. PubChem Compound Summary for N-(2-bromophenyl)-2,2-diphenylacetamide. [Link]

Application Notes and Protocols: N-(2-Bromophenyl)-2,2-diphenylethanamide as a Versatile Intermediate in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[1] Aryl halides are a cornerstone of these transformations, serving as robust electrophilic partners. This guide provides a detailed exploration of N-(2-Bromophenyl)-2,2-diphenylethanamide, a strategic intermediate designed for diversification through cross-coupling. The bulky 2,2-diphenylethanamide moiety offers unique steric and electronic properties while the ortho-bromine atom provides a reactive handle for C-C, C-N, and C-O bond formation. We present detailed, field-tested protocols for its synthesis and subsequent application in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, complete with mechanistic insights and practical troubleshooting advice for researchers in synthetic chemistry and drug development.

Introduction to N-(2-Bromophenyl)-2,2-diphenylethanamide

N-(2-Bromophenyl)-2,2-diphenylethanamide is a tailored organic intermediate that combines two key structural features: a reactive aryl bromide for palladium-catalyzed cross-coupling and a sterically demanding diphenylacetamide group. This combination makes it a valuable precursor for synthesizing a wide array of complex aniline derivatives and other poly-aromatic systems. The diphenylacetamide group can influence the reactivity of the C-Br bond and confer specific solubility and crystallinity properties to its derivatives, which can be advantageous in purification and handling.

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials by allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are fundamental to this field, each offering a unique pathway to molecular complexity.[3] This guide will demonstrate the utility of N-(2-Bromophenyl)-2,2-diphenylethanamide as a common substrate for these powerful transformations.

Synthesis and Characterization

The synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide is readily achieved through a standard amidation reaction between 2-bromoaniline and diphenylacetyl chloride. The causality behind this choice is the high reactivity of the acyl chloride, which ensures an efficient reaction with the nucleophilic aniline.

Protocol 2.1: Synthesis of N-(2-Bromophenyl)-2,2-diphenylethanamide

This protocol details the acylation of 2-bromoaniline. A base is required to neutralize the HCl byproduct generated during the reaction.

Experimental Workflow